(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
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Description
(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a useful research compound. Its molecular formula is C13H11F3O2 and its molecular weight is 256.224. The purity is usually 95%.
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Scientific Research Applications
Conformational Studies and Biological Activities
- Bicyclo[3.1.0]hexane core structures, including derivatives and analogues, demonstrate diverse biological activities. They serve as conformationally locked analogues of nucleoside building blocks and show potential in synthesizing bioactive compounds, novel materials, and catalysts. Methanoproline and 3-azabicyclo[3.1.0]hex-6-ylamine, examples of such structures, have shown promise in the design of hybrid structures as conformationally locked basic amino acid analogues, leading to potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).
Catalytic Applications
- The cycloisomerization of 1,5-enynes catalyzed by cationic triphenylphosphinegold(I) complexes produces bicyclo[3.1.0]hexenes, showing the versatility of bicyclic structures in synthetic chemistry. This method allows for the synthesis of a wide range of bicyclo[3.1.0]hexane structures and demonstrates the capacity for stereospecific cycloisomerization (Luzung et al., 2004).
Synthesis and Material Science
- Novel asymmetric synthesis of bicyclo[3.1.0]hexane derivatives via efficient retro-Diels-Alder strategy highlights the compound's significance in synthetic pathways, enabling the preparation of enantiomerically pure intermediates for further chemical transformations (Moher, 1996).
Bioanalysis and Pharmacological Applications
- The bioanalysis of LY379268, a group II metabotropic glutamate receptor agonist, demonstrates the importance of bicyclic compounds in neuroscience research, especially in studies evaluating antipsychotic drugs for schizophrenia treatment. This involves novel methods for determining such compounds in biological samples, highlighting the role of conformationally restricted bicyclic structures in drug discovery (Benitex et al., 2014).
Chemistry of Materials
- Alicyclic polymers designed for 193 nm photoresist materials, based on cycloaliphatic co- and terpolymers, underscore the application of bicyclic compounds in developing new materials for technological applications. These polymers demonstrate the versatility of bicyclic structures in creating resins with varied properties for specific industrial uses (Okoroanyanwu et al., 1998).
Properties
IUPAC Name |
(1R,4R,5R)-1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O2/c14-8-3-7(4-9(15)11(8)16)13-2-1-6(5-13)10(13)12(17)18/h3-4,6,10H,1-2,5H2,(H,17,18)/t6-,10+,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXLOHHVQQDODZ-FZTXSHAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC(=C(C(=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CC(=C(C(=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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